molecular formula C8H10BrNO2 B13931251 (5-Bromo-6-ethoxypyridin-3-yl)methanol

(5-Bromo-6-ethoxypyridin-3-yl)methanol

Cat. No.: B13931251
M. Wt: 232.07 g/mol
InChI Key: LONGGFIFZXOUJK-UHFFFAOYSA-N
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Description

(5-Bromo-6-ethoxypyridin-3-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 6th position, and a hydroxymethyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-ethoxypyridin-3-yl)methanol typically involves the bromination of 6-ethoxypyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and solvents is also influenced by factors such as availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-ethoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 5-bromo-6-ethoxypyridine-3-carboxylic acid.

    Reduction: Formation of 5-hydroxy-6-ethoxypyridin-3-ylmethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-6-ethoxypyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-6-ethoxypyridin-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the ethoxy group may enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-6-methoxypyridin-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-Chloro-6-ethoxypyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.

    (5-Bromo-6-ethoxypyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(5-Bromo-6-ethoxypyridin-3-yl)methanol is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the ethoxy group at the 6th position may confer distinct properties compared to other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

(5-bromo-6-ethoxypyridin-3-yl)methanol

InChI

InChI=1S/C8H10BrNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3

InChI Key

LONGGFIFZXOUJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)CO)Br

Origin of Product

United States

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